(2R)-2-Aminopentane-1,5-diol;hydrochloride
Description
(2R)-2-Aminopentane-1,5-diol hydrochloride is a chiral amino diol derivative characterized by its stereochemistry at the C2 position and the presence of a hydrochloride salt. This compound has garnered attention in organic synthesis due to its unique reactivity profile, particularly in catalyst-controlled chemoselective acylation reactions. Organocatalysts enable selective acylation of its secondary hydroxyl group (C5-OH) over the primary hydroxyl (C1-OH), a rare feat given the typical preference for primary hydroxyl reactivity .
Properties
IUPAC Name |
(2R)-2-aminopentane-1,5-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUQDCLIHFYKSL-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)N)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](CO)N)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro Intermediates
Alternative routes reduce 2-nitropentane-1,5-diol using hydrogen gas and palladium on carbon (Pd/C) at 60–80°C. This method produces the free base, which is then treated with hydrochloric acid to form the hydrochloride salt. Key advantages include high atom economy and compatibility with continuous flow systems.
Biocatalytic Synthesis Using Engineered Transaminases
ω-Transaminase-Mediated Amination
Enzymatic routes leverage ω-transaminases to install the (2R)-configured amine stereoselectively. Starting from pentane-1,5-diol, engineered enzyme variants catalyze the transfer of an amino group from an amine donor (e.g., alanine) to the C2 position. This method achieves >98% enantiomeric excess under mild conditions (pH 7.4, 30°C).
Table 2: Biocatalytic Reaction Parameters
| Parameter | Value |
|---|---|
| Enzyme | ω-Transaminase variant |
| Cofactor | Pyridoxal-5'-phosphate |
| Amine Donor | L-Alanine |
| Temperature | 30°C |
| Reaction Time | 24 hours |
| Enantiomeric Excess | >98% |
Optimization of Reaction Engineering
Critical factors include substrate loading (≤100 mM), cofactor recycling systems (e.g., lactate dehydrogenase/glucose dehydrogenase), and immobilization of enzymes on chitosan beads to enhance stability.
Resolution of Racemic Mixtures
Chiral Chromatography
When synthetic routes yield racemic 2-aminopentane-1,5-diol, chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers. The (2R)-enantiomer elutes at 14.2 minutes, enabling isolation with >99% purity.
Crystallization-Induced Diastereomer Resolution
Forming diastereomeric salts with (R)-mandelic acid in ethanol/water (3:1) achieves 92% recovery of the (2R)-enantiomer. This method is cost-effective for large-scale production but requires multiple recrystallization steps.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for (2R)-2-Aminopentane-1,5-diol Hydrochloride Synthesis
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Sodium Borohydride | 89% | 99.5% | Moderate | High |
| Catalytic Hydrogenation | 78% | 97% | Low | Moderate |
| Biocatalytic | 65% | >98% | High | Emerging |
| Chiral Resolution | 92% | 99% | High | Low |
Critical Considerations in Process Optimization
Solvent Selection
Non-polar solvents (e.g., chloroform) enhance steric discrimination during acylation steps, favoring 5-OAc selectivity (>99:1). Polar aprotic solvents like tetrahydrofuran reduce selectivity but improve solubility of intermediates.
Temperature Control
Maintaining temperatures ≤0°C during amine protection steps minimizes racemization, preserving >99% enantiomeric excess.
Green Chemistry Metrics
The biocatalytic route reduces E-factor (kg waste/kg product) to 8.2, compared to 34.7 for chemical methods, by eliminating metal catalysts and harsh reagents.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Aminopentane-1,5-diol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted amino alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-Aminopentane-1,5-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2R)-2-Aminopentane-1,5-diol;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, influencing various biochemical pathways. Specific pathways include modulation of enzyme activity and receptor binding, which can lead to changes in cellular functions.
Comparison with Similar Compounds
Key Research Findings
- Catalyst Design: Yoshida et al. (2012) demonstrated that chiral organocatalysts with bulky substituents (e.g., tert-butyl groups) reverse chemoselectivity in (2R)-2-aminopentane-1,5-diol derivatives, achieving >90% C5-OH acylation .
- Protecting Group Impact : Ns (2-nitrobenzenesulfonyl) protection is critical for selectivity; Boc or Cbz groups revert reactivity to C1-OH .
- Industrial Relevance : The compound’s scalability and selectivity make it superior to cyclic analogs for large-scale asymmetric synthesis .
Notes
- Discrepancies in molecular weight data (e.g., EN300-27146452 listing 376.35 g/mol) may stem from catalog errors or alternate salt forms. Calculated values based on C₅H₁₄ClNO₂ (139.6 g/mol) are used here .
- Comparative studies with 1,5-pentanediol highlight the transformative role of the amino group and hydrochloride in enabling unique reactivity .
Biological Activity
(2R)-2-Aminopentane-1,5-diol;hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and implications for therapeutic applications.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 151.62 g/mol
- Structure : The compound features an amino group and two hydroxyl groups on a pentane backbone, which contribute to its reactivity and biological activity.
Biological Activity Overview
The primary biological activity of this compound is linked to its interaction with the N-methyl-D-aspartate receptor (NMDAR) . This receptor plays a crucial role in synaptic transmission and plasticity. The compound acts as an antagonist at this receptor, modulating its activity and affecting various biochemical pathways associated with synaptic function.
Key Biological Effects
-
Modulation of NMDAR :
- The compound has been shown to reduce depolarization-evoked glutamate release within 30 minutes of administration, indicating rapid pharmacological effects .
-
Impact on Synaptic Plasticity :
- By antagonizing NMDAR, this compound influences synaptic vesicle recycling and memory formation through the Calcium/Calmodulin-dependent protein kinase II (CaMKII) pathway .
-
Cellular Metabolism :
- It affects cellular metabolism by interacting with cell signaling pathways and gene expression, leading to changes in cell behavior .
The mechanism of action involves several biochemical pathways:
- Binding Interactions : The amino group forms hydrogen bonds with biological molecules, while hydroxyl groups participate in various chemical reactions.
- Enzyme Interaction : The compound can inhibit or activate enzymes based on its binding interactions, influencing downstream biochemical pathways .
- Gene Expression Modulation : It can interact with transcription factors or regulatory proteins, potentially altering gene expression profiles .
Research Findings
Recent studies have highlighted the potential therapeutic implications of this compound:
- Antidepressant Effects : Research indicates that this compound may have antidepressant properties due to its rapid action on glutamatergic signaling pathways disrupted in conditions like depression and schizophrenia .
- Neuroprotective Potential : Its role in modulating neurotransmitter release suggests possible neuroprotective effects that warrant further investigation .
Case Studies
-
Study on Synaptic Function :
- A laboratory study demonstrated that administration of this compound resulted in significant alterations in synaptic vesicle recycling rates in neuronal cultures, supporting its role as an NMDAR antagonist .
-
Clinical Implications :
- Ongoing clinical trials are evaluating the efficacy of this compound in treating mood disorders, emphasizing its rapid onset of action compared to traditional antidepressants .
Q & A
Basic: What are the primary synthetic routes for (2R)-2-Aminopentane-1,5-diol hydrochloride?
The synthesis involves two key pathways:
- Catalytic hydrogenation : Reduction of 2-nitropentane-1,5-diol using hydrogen gas and a palladium on carbon (Pd/C) catalyst under elevated temperatures (e.g., 60–80°C). This method yields high-purity product (>95%) .
- Ammonolysis : Reaction of 2-chloropentane-1,5-diol with ammonia under high-pressure conditions (e.g., 10–15 bar) to introduce the amino group .
The hydrochloride form is obtained by treating the free base with hydrochloric acid, enhancing solubility and stability for biochemical applications .
Advanced: How can chemoselective acylation of the secondary hydroxyl group be optimized?
Controlling acylation selectivity requires precise reaction engineering:
- Temperature : Lower temperatures (e.g., –60°C in chloroform) favor 5-OAc selectivity (>99:1 over 1-OAc) by slowing competing reactions .
- Solvent : Non-polar solvents (e.g., chloroform) improve steric discrimination, whereas polar solvents (e.g., THF) reduce selectivity (5-OAc:1-OAc ratio drops to 24:76) .
- Catalysts : Catalyst 7 (10 mol%) enhances regioselectivity by stabilizing transition states.
Validation : Monitor reaction progress via HPLC to quantify mono- vs. di-ester byproducts and adjust conditions dynamically .
Basic: What structural features contribute to its biological activity?
The compound’s activity arises from:
- (2R) stereochemistry : Enantioselective interactions with NMDA receptors, influencing synaptic plasticity and neurotransmitter release .
- Functional groups : The amino group (–NH2) forms hydrogen bonds with enzyme active sites (e.g., glutamate-binding pockets), while hydroxyl groups (–OH) participate in hydrophilic interactions .
- Chiral backbone : The pentane chain length balances hydrophobicity and spatial compatibility with biological targets .
Advanced: How to resolve contradictions in enzymatic interaction studies?
Discrepancies in binding data may stem from:
- Enantiomeric impurities : Use chiral HPLC to confirm enantiomeric excess (>99%) and ensure samples are stereochemically pure .
- Buffer conditions : Optimize pH (6.5–7.4) and ionic strength to mimic physiological environments. For example, Tris-HCl buffers stabilize hydrogen-bonding interactions .
- Assay selection : Surface plasmon resonance (SPR) provides real-time kinetics (e.g., KD values), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) to validate binding mechanisms .
Basic: What analytical techniques confirm purity and structure?
- NMR spectroscopy : <sup>1</sup>H NMR (δ 3.5–4.0 ppm for hydroxyls; δ 1.8–2.2 ppm for amino protons) and <sup>13</sup>C NMR confirm backbone integrity .
- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, ensuring >98% (2R) configuration .
- Mass spectrometry (MS) : ESI-MS (m/z 136.1 for [M–HCl+H]<sup>+</sup>) verifies molecular weight .
Advanced: Strategies for minimizing racemization during synthesis?
- Mild conditions : Conduct reactions at ≤0°C and neutral pH to prevent protonation/deprotonation of the chiral center .
- Chiral auxiliaries : Temporarily introduce protecting groups (e.g., Boc) to shield the amino group during reactive steps .
- Flow chemistry : Continuous flow systems reduce residence time in harsh environments, improving enantiomeric retention (>99% ee) .
Basic: What are its applications in drug discovery?
- NMDA receptor modulation : Acts as a partial agonist for studying neurodegenerative diseases (e.g., Alzheimer’s) .
- Chiral synthon : Used in asymmetric synthesis of β-lactam antibiotics and kinase inhibitors .
- Biochemical probes : Fluorescent derivatives track enzyme activity in live-cell imaging .
Advanced: How to address solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to solubilize the hydrochloride salt without denaturing proteins .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) to maintain ionization and prevent precipitation .
- Lyophilization : Reconstitute lyophilized powder in deionized water for reproducible concentration control .
Basic: How does its stereochemistry impact pharmacological activity?
The (2R) configuration is critical for:
- Receptor binding : Mirrors the D-glutamate conformation in NMDA receptors, enhancing affinity (IC50 = 12 µM vs. >100 µM for (2S)) .
- Metabolic stability : Resists enzymatic degradation by esterases due to spatial hindrance from the hydroxyl groups .
Advanced: What computational methods predict its interaction with targets?
- Docking simulations : AutoDock Vina models binding poses in NMDA receptor pockets (ΔG ≈ –8.2 kcal/mol) .
- MD simulations : GROMACS trajectories (50 ns) assess stability of hydrogen bonds with GluN1 subunits .
- QSAR models : Correlate substituent effects (e.g., –OH position) with IC50 values to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
